

TAK-243 endoplasmic reticulum ER stress mechanism

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Compound Focus: Tak-243

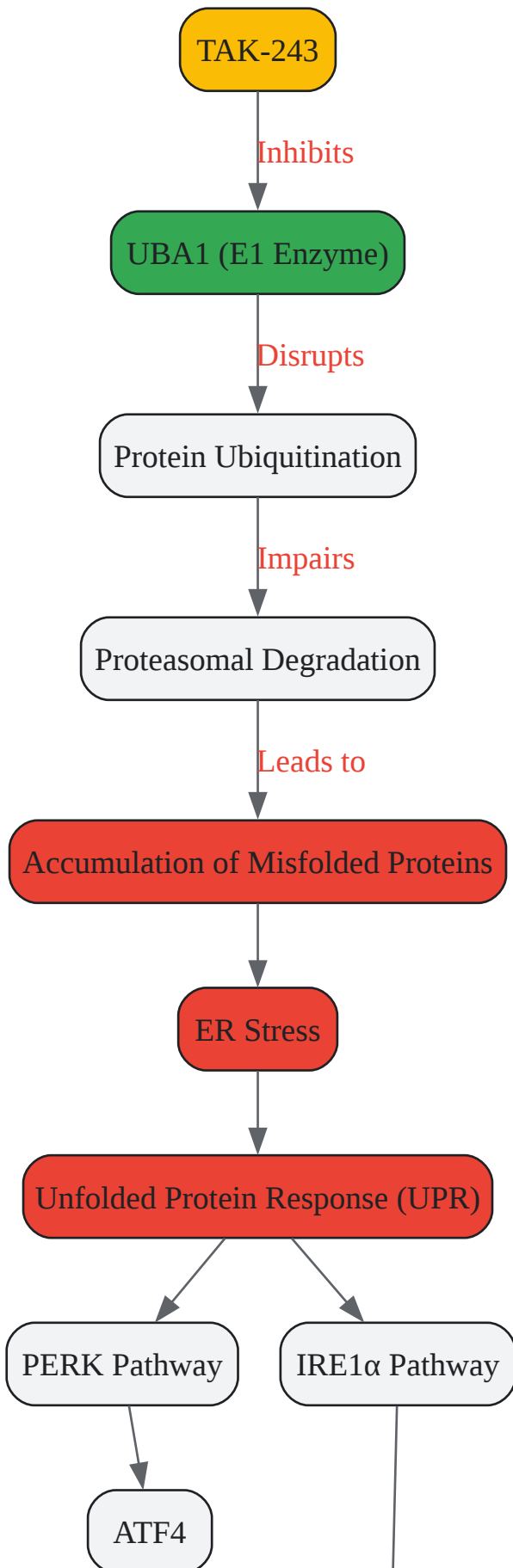
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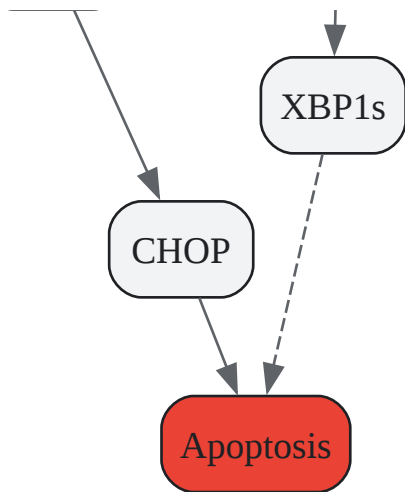
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Molecular Mechanism of TAK-243-Induced ER Stress

TAK-243 is a first-in-class, small-molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1) [1] [2]. UBA1 is the primary E1 enzyme that initiates the ubiquitination cascade, which tags proteins for degradation by the proteasome [3] [4]. The core mechanism of **TAK-243**-induced ER stress is visualized in the diagram below.





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Overview of **TAK-243** mechanism from *UBA1* inhibition to ER stress and apoptosis.

- **Inhibition of Ubiquitin Activation:** **TAK-243** binds to the ATP-binding site of *UBA1*, forming a **TAK-243-ubiquitin** adduct that blocks the enzyme's ability to activate ubiquitin [1] [2]. This initial step shuts down the entire UPS [4].
- **Accumulation of Misfolded Proteins and ER Stress:** The inhibition of UPS prevents the clearance of short-lived and misfolded proteins, many of which originate from the ER [3] [2]. This accumulation disrupts ER proteostasis, inducing severe **ER stress** [3] [4].
- **Activation of the Unfolded Protein Response (UPR):** ER stress triggers the UPR. Research shows **TAK-243** robustly activates two of the three primary UPR signaling axes [3]:
 - **PERK/ATF4/CHOP Axis:** PERK kinase is activated, leading to phosphorylation of eIF2 α and subsequent translation of the transcription factor ATF4. ATF4 upregulates the pro-apoptotic factor CHOP [3].
 - **IRE1 α /XBP1 Axis:** IRE1 α is activated, catalyzing the unconventional splicing of XBP1 mRNA to produce the active transcription factor XBP1s [3].
- **Induction of Apoptosis:** The synergistic overactivation of these UPR pathways, particularly the elevated CHOP, tips the cellular balance toward apoptosis. This is executed through the mitochondrial pathway (increased Bax, decreased Bcl-2) and the activation of caspase cascades and PARP cleavage [3].

Quantitative Anticancer Activity and Experimental Evidence

TAK-243 exhibits potent antitumor activity. The table below summarizes key quantitative findings from preclinical studies.

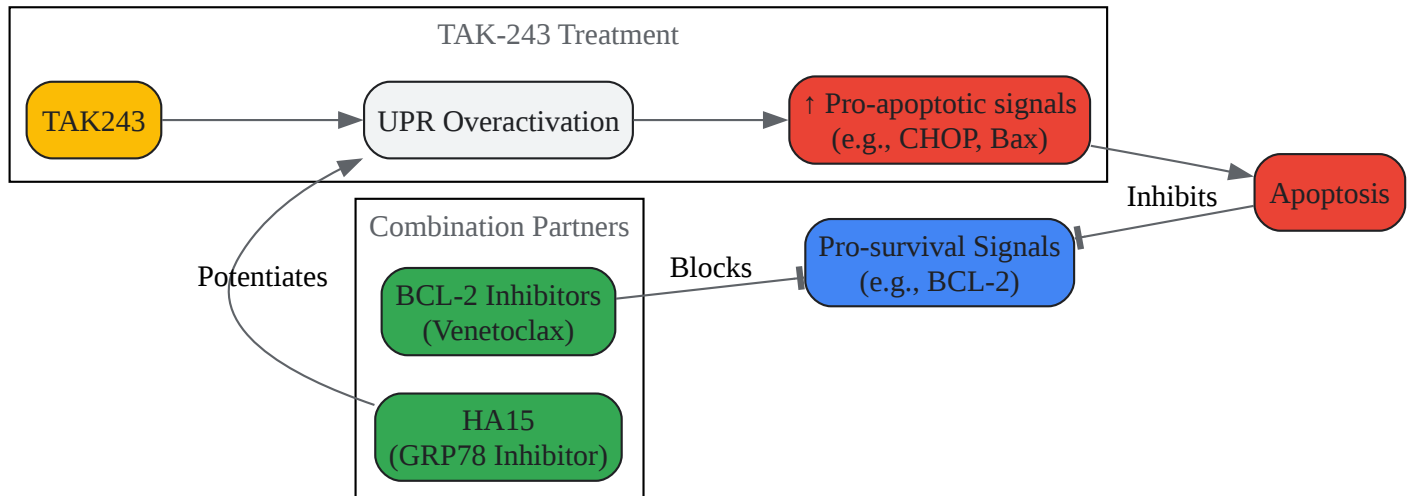
Cancer Model	Experimental Setup	Key Quantitative Findings	Citation
<p> Glioblastoma (GBM) <i>In vitro</i>: 5 GBM cell lines (U87, LN229, etc.) <i>In vivo</i>: Intracranial xenograft mice IC₅₀: Varied across cell lines; U87 & LN229 most resistant. Combination (TAK-243+HA15): CI <1, synergistic cell death. In vivo: Combo significantly inhibited tumor growth & extended survival. [3] Adrenocortical Carcinoma (ACC) <i>In vitro</i>: ACC cell lines (H295R, CU-ACC1, CU-ACC2) <i>In vivo</i>: Mouse xenografts & patient-derived organoids Potency: Identified as one of most potent in drug screen. Combination: Synergistic/additive with BCL2 inhibitors (Venetoclax). In vivo: Combo with Venetoclax confirmed tumor suppression. [4] Broad Anticancer Activity <i>In vitro</i>: Various cancer cell lines IC₅₀ Range: 0.006 to 1.31 μM for anti-proliferative activity. [2] Biochemical Potency <i>In vitro</i> enzymatic assays IC₅₀: 1 \pm 0.2 nM (UBA1, E2 transthiolation assay). Kd: >0.75 nM (UBA1, PPiX assay). [1] </p>			

Combination Therapy Strategies to Overcome Resistance

Single-agent **TAK-243** faces challenges like variable sensitivity and intrinsic resistance [3] [4]. Combination strategies have shown promise in preclinical models.

Combination Partner	Target/Mechanism	Observed Effect & Proposed Rationale	Citation
<p> HA15 GRP78 / ER stress regulator Effect: Synergistically sensitized resistant GBM cells. Rationale: GRP78 blockade prevents protective UPR attenuation, leading to synergistic overactivation of PERK/ATF4 and IRE1α/XBP1 axes. [3] Venetoclax/Navitoclax BCL-2 / BCL-2 (Apoptosis regulators) Effect: Highly synergistic in ACC models, including patient-derived organoids and xenografts. Rationale: TAK-243 increases pro-apoptotic proteins (e.g., Bax), tilting the balance toward apoptosis; BCL-2 inhibitors release the final brake. [4] Current ACC Therapies (e.g., Mitotane, Etoposide) Various (e.g., DNA damage, ER stress) Effect: Synergistic or additive effects. Rationale: Mitotane itself induces ER stress; combination with TAK-243 enhances proteotoxic stress. [4] </p>			

The diagram below illustrates how combination therapies enhance **TAK-243**'s apoptotic effects.



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*Mechanism of **TAK-243** combination therapies enhancing apoptosis.*

Key Experimental Protocols for Assessing **TAK-243** Effects

For researchers aiming to validate the mechanism of **TAK-243**, here are summaries of key methodologies from the cited literature.

- **Cell Viability and Proliferation Assays**

- **Purpose:** Determine IC₅₀ values and assess combinatorial synergy.
- **Protocol:** Use assays like **CellTiter-Glo** (luminescent, measures ATP) or **CCK-8** (colorimetric) 72 hours post-**TAK-243** treatment [3] [4]. For synergy, use the **Chou-Talalay method** to calculate a Combination Index (CI) where CI < 1 indicates synergy [3].
- **Proliferation Measurement:** **EdU incorporation assay** to detect actively replicating DNA. **Clonogenic assay** to assess long-term proliferation and colony-forming ability [3].

- **Analysis of Apoptosis and Cell Cycle**

- **Purpose:** Quantify cell death and cell cycle distribution.
- **Protocol:** Use **flow cytometry** with Annexin V/PI staining to detect apoptotic cells [3]. For cell cycle, analyze fixed, PI-stained cells to determine DNA content and identify G1, S, and G2/M phase populations [3].
- **Western Blotting for Mechanistic Insight**
 - **Purpose:** Evaluate UPR activation and apoptosis execution.
 - **Key Targets:**
 - **UPR Markers:** p-PERK, p-eIF2 α , ATF4, CHOP, p-IRE1 α , XBP1s, GRP78 [3].
 - **Apoptosis Markers:** Cleaved PARP, Cleaved Caspase-3, Bax, Bcl-2 [3].
 - **Ubiquitination:** Global ubiquitination levels to confirm UAE inhibition [4].
- **In Vivo Efficacy Studies**
 - **Purpose:** Evaluate antitumor activity and survival benefit in vivo.
 - **Protocol:** Establish subcutaneous or orthotopic (e.g., intracranial) xenograft models. Administer **TAK-243** intravenously or subcutaneously at or near the maximum tolerated dose. Monitor tumor volume and animal survival [3] [4] [2].

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